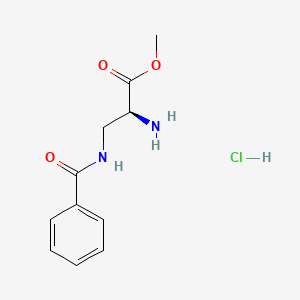

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride

Descripción general

Descripción

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: is a chemical compound with the molecular formula C11H14N2O3·HCl and a molecular weight of 258.7 g/mol . It is an off-white solid that is typically stored at temperatures between 0-8°C. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride typically involves the reaction of benzamide with methyl methacrylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity levels. The process may also include steps to ensure the stereoselectivity of the compound, resulting in the (S)-enantiomer.

Análisis De Reacciones Químicas

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate .

Reduction reactions might involve sodium borohydride or lithium aluminum hydride .

Substitution reactions could employ various alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further research or industrial applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride is recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to participate in the formation of compounds that can modulate neurotransmitter activity, making it a valuable component in drug discovery and development processes aimed at treating conditions such as Parkinson's disease and depression .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and protein interactions. Researchers employ it to understand complex biological mechanisms, particularly those involving amino acids and their derivatives. The compound's ability to interact with various biological targets allows scientists to explore its effects on cellular processes and signaling pathways .

Drug Formulation

The incorporation of this compound into drug formulations enhances the solubility and bioavailability of active pharmaceutical ingredients. This characteristic is particularly important for compounds that exhibit poor solubility in aqueous environments, thereby improving the overall efficacy of medications and ensuring better therapeutic outcomes for patients .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for detecting and quantifying amino acids and related compounds. Its use in quality control processes helps ensure the integrity and reliability of pharmaceutical products. Techniques such as high-performance liquid chromatography (HPLC) often employ this compound to establish calibration curves and validate analytical methods .

Academic Research

Universities and research institutions leverage this compound for various academic studies. Its applications span medicinal chemistry, pharmacology, and other related fields, contributing to advancements in understanding drug mechanisms and developing new therapeutic agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis for neurological disorders |

| Biochemical Research | Studies on enzyme inhibition and protein interactions |

| Drug Formulation | Enhances solubility and bioavailability of drugs |

| Analytical Chemistry | Used as a standard for quantifying amino acids in quality control |

| Academic Research | Utilized in various studies contributing to medicinal chemistry advancements |

Case Studies

- Neuroprotective Properties : A study demonstrated that derivatives of this compound showed significant neuroprotective effects against oxidative stress in neuronal cell cultures. These findings suggest potential applications in treating neurodegenerative diseases .

- Antimicrobial Activity : Research indicated that synthesized derivatives based on this compound exhibited antimicrobial properties against various bacterial strains, highlighting its versatility beyond neurological applications .

- Drug Development : In a recent project focused on developing new antidepressant medications, this compound was used as a building block for synthesizing novel compounds that demonstrated enhanced serotonin reuptake inhibition compared to existing drugs .

Mecanismo De Acción

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: can be compared with other similar compounds, such as (R)-Methyl 2-amino-3-benzamidopropanoate hydrochloride and benzamide derivatives . The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.

Comparación Con Compuestos Similares

(R)-Methyl 2-amino-3-benzamidopropanoate hydrochloride

Benzamide derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride, with the CAS number 264275-33-4, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C₁₁H₁₅ClN₂O₃

- Molecular Weight : 248.71 g/mol

This compound acts primarily through its interaction with specific enzymes and receptors. It is believed to influence various biochemical pathways by modulating enzyme activity and receptor binding. The presence of both amino and benzamide functional groups allows for diverse interactions within biological systems.

Anticancer Properties

Recent studies suggest that this compound may exhibit anticancer properties. It has been shown to inhibit the activity of certain mitotic proteins, such as HSET (KIFC1), which are crucial for cancer cell survival and proliferation. In vitro assays demonstrate that this compound can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and potential cell death .

Enzyme Interaction

The compound interacts with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it has been reported to affect enzymes that regulate metabolic flux, thereby impacting cellular metabolism . This interaction can lead to changes in gene expression and cell signaling pathways.

Case Studies

- Inhibition of HSET : A study highlighted the compound's ability to inhibit HSET with micromolar potency in vitro. It demonstrated a significant increase in multipolarity in centrosome-amplified DLD1 human colon cancer cells when treated with the compound . The results indicated that at a concentration of 15 μM, there was a notable increase in multipolar mitosis compared to control groups.

- Structure-Activity Relationship (SAR) : Further investigations into the structure-activity relationship revealed that modifications to the benzamide moiety significantly affected the compound's potency against HSET. For example, altering substituents on the benzamide group resulted in varying degrees of inhibitory activity .

Biochemical Analysis

| Biochemical Property | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity in metabolic pathways |

| Cellular Effects | Influences cell signaling and gene expression |

| Molecular Mechanism | Binds to specific biomolecules affecting their function |

| Dosage Effects | Varies with dosage; lower doses may enhance metabolic processes |

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-benzamidopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8;/h2-6,9H,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXIHYHAQSRRSY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CNC(=O)C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672844 | |

| Record name | Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264275-33-4 | |

| Record name | Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.